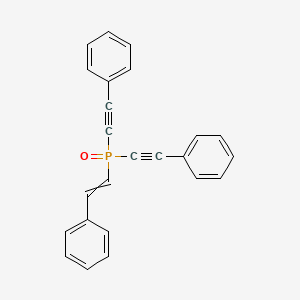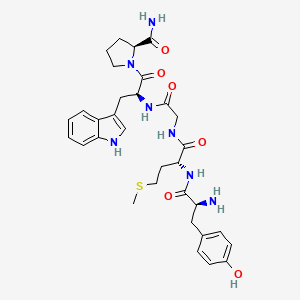![molecular formula C9H18ClNO B14381056 2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol CAS No. 88721-86-2](/img/structure/B14381056.png)
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol is a chemical compound with the molecular formula C8H16ClNO It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol typically involves the reaction of azepane with chloromethylating agents. One common method is the reaction of azepane with formaldehyde and hydrochloric acid, followed by reduction with sodium borohydride to yield the desired product . Another approach involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted azepane derivatives.
科学研究应用
2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloromethyl group can serve as a reactive site for covalent bonding with target molecules, thereby altering their function .
相似化合物的比较
Similar Compounds
2-(Azepan-1-yl)ethan-1-ol: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-(Chloromethyl)azepane:
2-(Chloromethyl)piperidine: A six-membered ring analog with different steric and electronic properties.
属性
CAS 编号 |
88721-86-2 |
|---|---|
分子式 |
C9H18ClNO |
分子量 |
191.70 g/mol |
IUPAC 名称 |
2-[3-(chloromethyl)azepan-1-yl]ethanol |
InChI |
InChI=1S/C9H18ClNO/c10-7-9-3-1-2-4-11(8-9)5-6-12/h9,12H,1-8H2 |
InChI 键 |
BHLQYOPRGLFFQR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC(C1)CCl)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


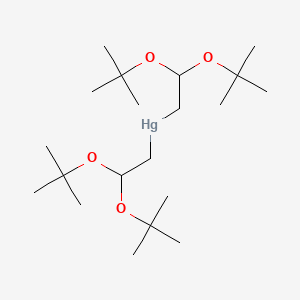
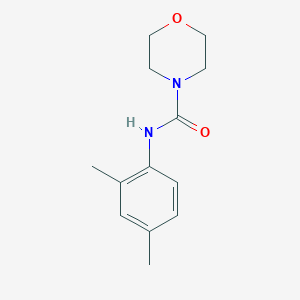
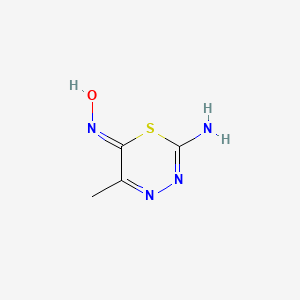
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)
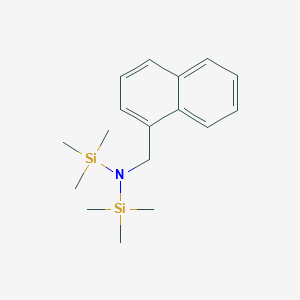
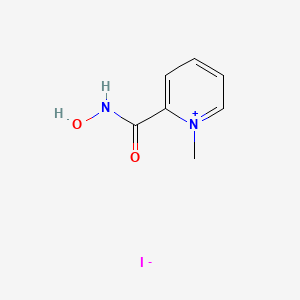
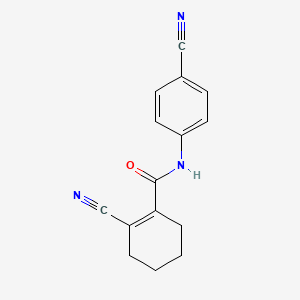
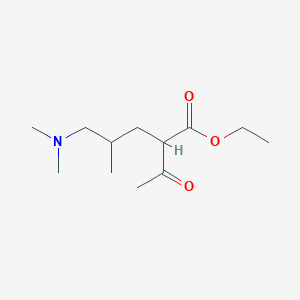
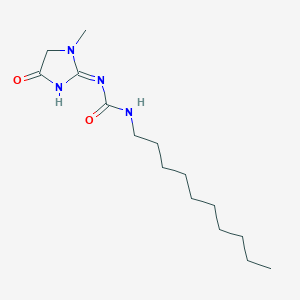
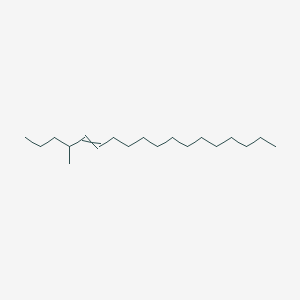
![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)
